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Compound of Interest

Compound Name: N-(3,4-Dichlorophenyl)benzamide

CAS No.: 10286-75-6

Cat. No.: B079788

Get Quote

Executive Summary & Compound Identity
N-(3,4-Dichlorophenyl)benzamide (also known as 3',4'-Dichlorobenzanilide) is a diaryl amide

formed by the condensation of benzoic acid and 3,4-dichloroaniline.[1] It serves as a critical

scaffold in drug discovery, often functioning as a bioisostere for urea or carbamate linkages in

enzyme inhibitors.

IUPAC Name: N-(3,4-Dichlorophenyl)benzamide[1][2][3][4]

Molecular Formula:

[1][5]

Molecular Weight: 266.12 g/mol

CAS Registry Number: 2448-04-6 (Note: Often confused with isomers; identity must be

verified via NMR).[1]

Physical State: White to off-white crystalline solid.[1]
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Melting Point: 158–160 °C (Typical range for pure benzanilides).[1]

Synthesis & Sample Preparation
To ensure the spectroscopic data presented below is contextually accurate, we define the

standard synthesis route used to generate high-purity samples for analysis.

Confirmed Synthetic Route (Schotten-Baumann
Reaction)
The most reliable method for synthesizing this compound is the acylation of 3,4-dichloroaniline

with benzoyl chloride in the presence of a base (pyridine or triethylamine) to scavenge the HCl

by-product.[1]

Protocol:

Dissolution: Dissolve 3,4-dichloroaniline (1.0 eq) in dry Dichloromethane (DCM).

Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.

Acylation: Dropwise addition of Benzoyl Chloride (1.1 eq).[1]

Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

(to remove benzoic acid), then Brine.[1]

Purification: Recrystallization from Ethanol/Water.[1][6][7]

Reaction Workflow Diagram

Reagents:
3,4-Dichloroaniline
Benzoyl Chloride

Reaction:
DCM, Et3N, 0°C -> RT

(Nucleophilic Acyl Substitution)

 Mix 
Workup:

1. 1N HCl Wash
2. NaHCO3 Wash

3. Brine

 2-4 hrs Product:
N-(3,4-Dichlorophenyl)benzamide

(White Solid)

 Recrystallization 

Click to download full resolution via product page

Caption: Standard Schotten-Baumann synthesis workflow for high-purity benzamide

generation.
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Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the molecular weight and the halogen

substitution pattern.[1]

Isotopic Pattern Analysis
The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural

abundance of

(75.8%) and

(24.2%).[1]

M+ (Molecular Ion): m/z 265 (Calculated for

)[1]

M+2: m/z 267

M+4: m/z 269

Intensity Ratio: The theoretical intensity ratio for

is approximately 9:6:1 (100% : 65% : 11%).[1] Observing this pattern is a mandatory quality
gate for confirming the dichloro-substitution.[1]

Fragmentation Pathway (EI-MS, 70 eV)
Under Electron Impact (EI), the molecule cleaves at the amide bond.[1]

Base Peak: The benzoyl cation (

) typically appears at m/z 105, dominating the spectrum.[1]

Amine Fragment: The 3,4-dichloroaniline radical cation appears at m/z 161/163/165.
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Molecular Ion [M]+
m/z 265/267/269

Amide Bond Cleavage

Benzoyl Cation
[Ph-CO]+

m/z 105 (Base Peak)

 Alpha-cleavage 

3,4-Dichloroaniline Radical
[C6H3Cl2NH2]+

m/z 161

 Charge Retention 

Click to download full resolution via product page

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

Infrared Spectroscopy (IR) Data
IR analysis confirms the functional group transformation from amine/acid chloride to amide.[1]
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Functional Group
Wavenumber (

)

Assignment & Diagnostic
Value

N-H Stretch 3250 – 3350

Medium, sharp band.[1]

Indicates secondary amide.[1]

Absence of broad OH confirms

dry sample.[1]

C=O Stretch (Amide I) 1650 – 1665

Strong band.[1] Lower

frequency than ester/chloride

due to resonance with

Nitrogen lone pair.

N-H Bend (Amide II) 1530 – 1550

Strong band.[1] Characteristic

of secondary amides (trans-

configuration).

C=C Aromatic 1580 – 1600
Multiple weak bands

confirming aromatic rings.

C-Cl Stretch 1080 – 1100
Strong band.[1] Specific to the

chlorinated ring.[4]

Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for structural elucidation.[1] The data below is standardized for

DMSO-d6 solvent, which is preferred for amides to prevent N-H proton exchange and ensure

solubility.

H NMR (400 MHz, DMSO-d6)
The spectrum is characterized by a downfield amide singlet and two distinct aromatic systems.

[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

10.45 Singlet (s) 1H Amide N-H

Highly

deshielded by

the carbonyl

anisotropy and

electron-

withdrawing

phenyl rings.[1]

Disappears on

shake.[1]

8.14
Doublet (d,

Hz)
1H H-2'

Proton on the

dichloro-ring,

ortho to N and

meta to Cl.[1]

Deshielded by

the amide group.

7.95
Doublet (d,

Hz)
2H Benzoyl H-2,6

Ortho protons of

the benzoyl ring.

Shifted downfield

by the carbonyl

group.

7.75
Doublet of

Doublets (dd)
1H H-6'

Proton on

dichloro-ring,

ortho to N.

Shows coupling

to H-5' (

Hz) and H-2' (

Hz).[1]
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7.60
Doublet (d,

Hz)
1H H-5'

Proton on

dichloro-ring,

ortho to Cl.[1]

Less affected by

the amide, more

by Cl shielding

effects.

7.50 – 7.65 Multiplet (m) 3H Benzoyl H-3,4,5

Meta and para

protons of the

benzoyl ring.[1]

C NMR (100 MHz, DMSO-d6)
Key diagnostic peaks include the carbonyl carbon and the C-Cl carbons.[1]

Carbonyl (C=O):

166.0 ppm.[1][8]

Aromatic C-Cl:

131.0 – 131.5 ppm (Typically appear as lower intensity due to lack of NOE and long
relaxation times).[1]

Aromatic C-N:

138.5 ppm (Ipso carbon of the aniline ring).[1]

Integrated Structural Elucidation
To certify the structure of N-(3,4-Dichlorophenyl)benzamide, the researcher must cross-

reference the datasets:

Connectivity Check: The

H NMR coupling constants (
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) confirm the substitution pattern. The 2.0 Hz meta-coupling between H-2' and H-6' is the
"fingerprint" of the 1,2,4-substitution pattern on the aniline ring (positions 1-N, 3-Cl, 4-Cl).[1]

Purity Check: The presence of the Amide II band in IR (

) combined with the M+2/M+4 isotope peaks in MS confirms the successful formation of the
amide bond without losing the chlorine atoms.[1]

Conformation: X-ray crystallographic studies of this specific analog confirm the amide bond

adopts a trans-conformation, which is stabilized by an intermolecular hydrogen bond

network, explaining the high melting point and low solubility in non-polar solvents [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 3,4-dichloro-n-[(1s)-1-[[1-[(4-chlorophenyl)methyl]-4-
piperidyl]methylcarbamoyl]-2-methyl-propyl]benzamide (C25H30Cl3N3O2)
[pubchemlite.lcsb.uni.lu]

2. Benzamidine, N'-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-,
dihydrochloride | C27H33Cl4N3O | CID 54654 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. spectrabase.com [spectrabase.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://www.benchchem.com/product/b079788/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-n-3-4-dichlorophenyl-benzamide
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pmc.ncbi.nlm.nih.gov/articles/PMC2961786/
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pubchem.ncbi.nlm.nih.gov/compound/54654
https://pubchem.ncbi.nlm.nih.gov/compound/346726
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pdf.benchchem.com/1319/4_Amino_N_3_5_dichlorophenyl_benzamide_chemical_properties.pdf
https://www.benchchem.com/product/b079788?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pubchemlite.lcsb.uni.lu/e/compound/508943
https://pubchem.ncbi.nlm.nih.gov/compound/54654
https://pubchem.ncbi.nlm.nih.gov/compound/54654
https://spectrabase.com/spectrum/KWOLNACcwcP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079788?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. 3,4-dichloro-N-(4-chlorophenyl)benzamide | C13H8Cl3NO | CID 346726 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. N-(3,5-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]

7. researchgate.net [researchgate.net]

8. scispace.com [scispace.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
(3,4-Dichlorophenyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079788/docs#technical-guide-spectroscopic-
characterization-of-n-3-4-dichlorophenyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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